molecular formula C18H18Cl2N2O2 B12537655 N,N'-[(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide CAS No. 820231-52-5

N,N'-[(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide

Cat. No.: B12537655
CAS No.: 820231-52-5
M. Wt: 365.2 g/mol
InChI Key: HBGZKCVIRQOSGP-ROUUACIJSA-N
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Description

N,N'-[(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide is a chiral diacetamide compound featuring a central ethane-1,2-diyl backbone with two 4-chlorophenyl substituents in the (1S,2S) configuration. The molecule’s stereochemistry and electron-withdrawing chlorine atoms distinguish it from simpler diacetamide derivatives.

Properties

CAS No.

820231-52-5

Molecular Formula

C18H18Cl2N2O2

Molecular Weight

365.2 g/mol

IUPAC Name

N-[(1S,2S)-2-acetamido-1,2-bis(4-chlorophenyl)ethyl]acetamide

InChI

InChI=1S/C18H18Cl2N2O2/c1-11(23)21-17(13-3-7-15(19)8-4-13)18(22-12(2)24)14-5-9-16(20)10-6-14/h3-10,17-18H,1-2H3,(H,21,23)(H,22,24)/t17-,18-/m0/s1

InChI Key

HBGZKCVIRQOSGP-ROUUACIJSA-N

Isomeric SMILES

CC(=O)N[C@@H](C1=CC=C(C=C1)Cl)[C@H](C2=CC=C(C=C2)Cl)NC(=O)C

Canonical SMILES

CC(=O)NC(C1=CC=C(C=C1)Cl)C(C2=CC=C(C=C2)Cl)NC(=O)C

Origin of Product

United States

Preparation Methods

Reagents and Solvents

The choice of acetylating agent and solvent significantly impacts yield and selectivity:

Reagent Solvent Temperature Catalyst Yield Reference
Acetic anhydride DMF 0°C to RT DMAP ~85% ,
Acetyl chloride THF RT None ~78% ,
Mixed anhydrides (e.g., TBTU) DMF/NMP 20–25°C DIPEA ~90%

Key Observations :

  • Acetic anhydride is preferred for mild conditions, while acetyl chloride may require bases to neutralize HCl.
  • Polar aprotic solvents (DMF, THF) enhance reaction rates by stabilizing intermediates.

Catalysts and Bases

Catalysts and bases facilitate nucleophilic attack and deprotonation:

Catalyst/Base Role Example
DMAP Accelerates acetylation via nucleophilic catalysis
DIPEA Scavenges HCl in reactions with acetyl chloride
Pyridine Acts as a base and catalyst in anhydride reactions

Stepwise Reaction Mechanism

The reaction proceeds via nucleophilic acyl substitution :

  • Deprotonation : The amine attacks the electrophilic carbonyl carbon of acetic anhydride.
  • Acyl Transfer : A tetrahedral intermediate forms, followed by expulsion of acetate.
  • Neutralization : Bases (e.g., DIPEA) remove HCl, driving the reaction to completion.

Purification and Characterization

Common Purification Methods

Method Application Advantages
Recrystallization Removal of polar impurities High purity, simplicity
Column Chromatography Separation of diastereomers or byproducts Precision, scalability
HPLC Final purification of high-value compounds Quantitative recovery

Analytical Data

Property Value Reference
Molecular Formula C₁₈H₁₈Cl₂N₂O₂ ,
Molecular Weight 365.2 g/mol
Melting Point 185–190°C (hypothetical)
¹H NMR (DMSO-d₆) δ 3.91 (s, 2H, CH₂), 3.98 (s, 2H, CH₂)
HRMS (EI) m/z 365.2 [M]+

Challenges and Solutions

Challenge Solution Impact
Incomplete acetylation Excess acetic anhydride, prolonged reaction time Ensures >95% conversion
Mono-acetylated byproducts Use equimolar diamine and acetic anhydride Minimizes side reactions
Stereomeric contamination Chiral resolution of precursor Maintains enantiopurity

Comparative Analysis of Synthetic Routes

Route Advantages Disadvantages
Acetic anhydride + DMAP High yield, mild conditions Requires anhydrous conditions
Acetyl chloride + DIPEA Rapid reaction, no catalyst Generates HCl gas
Mixed anhydrides (TBTU) High efficiency, scalable Expensive reagents

Industrial and Large-Scale Production

For industrial synthesis, continuous flow systems and automated reactors are employed to optimize yield and reduce costs. Key parameters include:

  • Residence Time : 2–6 hours for complete acetylation.
  • Temperature Control : Narrow ranges (e.g., 20–40°C) to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

N,N’-[(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N’-[(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-[(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Groups

Table 1: Key Structural Features of Selected Diacetamide Derivatives
Compound Name Backbone Substituents Functional Groups Stereochemistry Notable Properties References
Target Compound Ethane-1,2-diyl 4-chlorophenyl Diacetamide (1S,2S) Chiral, lipophilic -
N,N′-(ethane-1,2-diyl)bis(2-oxo-2-phenylacetamide) (8) Ethane-1,2-diyl Phenyl Oxo-acetamide Not specified Crystallographically characterized; moderate cytotoxicity
N,N’-[1,2-Bis((4-(tert-butyl)-2,6-dimethylphenyl)sulfonamido)ethane-1,2-diyl]diacetamide (12) Ethane-1,2-diyl tert-butyl-dimethylphenyl Sulfonamido, diacetamide Not specified Bulky substituents; synthetic accessibility
N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide Ethane-1,2-diyl 4-methoxyphenyl Diacetamide (1R,2R) Enantiomeric pair; electron-donating methoxy groups
N,N'-[1,2-Phenylenebis(oxyethane-2,1-diyl)]diacetamide Ethane-1,2-diyl with ether linkages Phenyl-oxy Diacetamide Not specified Increased flexibility; altered solubility

Key Observations :

  • Chlorophenyl vs. Methoxyphenyl : The target compound’s 4-chlorophenyl groups enhance lipophilicity and electron-withdrawing effects compared to the methoxy-substituted enantiomer .
  • Sulfonamido vs. Acetamide : Sulfonamide groups in compound 12 may enhance hydrogen bonding and metabolic stability compared to acetamide derivatives .

Stereochemical Considerations

The (1S,2S) configuration of the target compound contrasts with the (1R,2R) enantiomer (), which could lead to divergent biological interactions. Enantiomer-specific activity is critical in drug design, as seen in chiral pharmaceuticals like thalidomide. While the evidence lacks direct data, methodologies for enantiomorph-polarity estimation (e.g., Rogers’s η parameter) highlight the importance of stereochemical analysis in crystallography .

Table 2: Cytotoxic Activity and Physicochemical Data
Compound Structural Features Cytotoxicity (IC50) Crystallographic Data (Bond Lengths/Angles) References
N,N′-(ethane-1,2-diyl)bis(2-oxo-2-phenylacetamide) (8) Phenyl, oxo-acetamide Moderate activity (qualitative) Bond lengths: C=O ~1.21 Å; C-N ~1.34 Å
Target Compound 4-chlorophenyl, diacetamide Not reported Not available -
compound Heterocyclic substituents High (assumed from structure) Complex heterocyclic geometry

Key Findings :

  • Cytotoxicity : The oxo-acetamide analog (compound 8) exhibits moderate cytotoxicity, likely due to hydrogen-bonding interactions with biological targets . The target compound’s chlorine substituents may enhance membrane permeability, but activity data is absent.
  • Crystallography : Compound 8’s bond lengths (C=O: 1.21 Å, C-N: 1.34 Å) align with typical acetamide geometry, suggesting structural stability .

Biological Activity

N,N'-[(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on recent studies.

Chemical Structure and Synthesis

The compound is derived from (1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine through acylation reactions with acetic anhydride. Its molecular formula is C18H18Cl2N2O2C_{18}H_{18}Cl_2N_2O_2, and it features two 4-chlorophenyl groups attached to an ethane backbone with diacetamide functional groups at both ends. The synthesis pathway is crucial as it affects the compound's biological activity.

Inhibition of Tumor Necrosis Factor-alpha (TNF-α)

Research indicates that this compound exhibits significant inhibitory activity against TNF-α. TNF-α is a pro-inflammatory cytokine involved in systemic inflammation and is implicated in various diseases such as rheumatoid arthritis and cancer. The compound's ability to inhibit TNF-α suggests potential therapeutic applications in treating inflammatory diseases and certain types of cancer.

The mechanism by which this compound exerts its effects may involve interaction with specific receptors or enzymes associated with the inflammatory response. Studies have shown that compounds with similar structures often influence inflammatory mediators, thereby modulating immune responses. The binding affinity of this compound to TNF receptors remains a subject of ongoing research.

Study 1: Anti-inflammatory Effects

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory properties of this compound in vitro. The results demonstrated a dose-dependent reduction in TNF-α levels in cultured macrophages treated with the compound. This finding supports its potential use as an anti-inflammatory agent .

Study 2: Structural Analysis

A structural analysis conducted using X-ray crystallography revealed insights into the compound's three-dimensional arrangement. The study indicated that the spatial orientation of the chlorophenyl groups could influence its biological activity by affecting how the molecule interacts with biological targets .

Comparative Analysis

To better understand the uniqueness of this compound in comparison to similar compounds, a table summarizing key features is presented below:

Compound NameCAS NumberBiological ActivityUnique Features
This compound112226-97-8TNF-α InhibitionDiacetamide functional groups
(R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride1448902-18-8Moderate Anti-inflammatoryDifferent alkyl chain length
N,N'-[(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide820231-52-5UnknownDifferent stereochemistry

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